Stereochemical Purity and Price Parity: Racemic vs. Enantiomerically Pure Forms
This compound is available as an undefined stereochemistry form (CAS 1353987-83-3, 95% purity) and as the separate (S)-enantiomer (CAS 1354007-00-3, 98% purity) and (R)-enantiomer (CAS 1354015-43-2). According to Fluorochem's pricing, all three variants are listed at an identical reference price of 15,268 CNY per 500 mg . This price parity is a key differentiator, allowing procurement of the precise enantiomer required for target synthesis (e.g., (R)-configuration for DPP-IV inhibitors) without the cost premium typically associated with single enantiomers over racemic mixtures [1].
| Evidence Dimension | Cost per unit mass for stereochemical variants |
|---|---|
| Target Compound Data | CAS 1353987-83-3 (undefined stereochemistry): 15,268 CNY/500mg, 95% purity |
| Comparator Or Baseline | CAS 1354007-00-3 ((S)-enantiomer): 15,268 CNY/500mg, 98% purity; CAS 1354015-43-2 ((R)-enantiomer): 15,268 CNY/500mg, 95% purity |
| Quantified Difference | Price difference: 0.0 CNY; Purity difference: +3 percentage points for the (S)-enantiomer |
| Conditions | Vendor catalog pricing and specifications from Fluorochem, accessed via cnreagent.com and leyan.com |
Why This Matters
For budget forecasting, this parity eliminates cost as a variable when selecting between stereochemical forms, making the decision purely dependent on the synthetic pathway's stereochemical requirement.
- [1] Drug Synthesis Database. DPP-IV inhibitor intermediate (XVIII) synthesis requiring (R)-configuration. View Source
